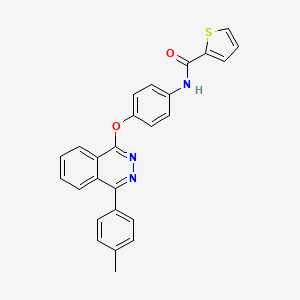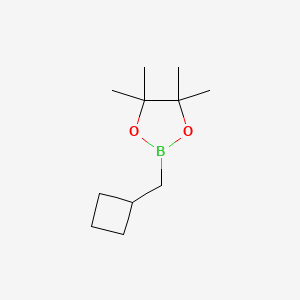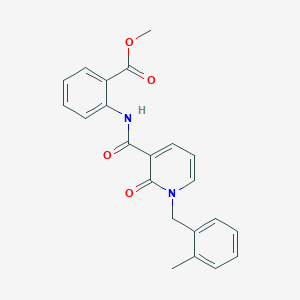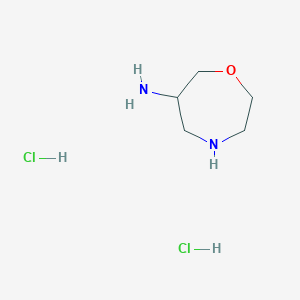
N-(4-((4-(p-tolyl)phthalazin-1-yl)oxy)phenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-((4-(p-tolyl)phthalazin-1-yl)oxy)phenyl)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains a phthalazine ring, which is a heterocyclic compound consisting of two condensed benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and phthalazine rings are likely to contribute to the compound’s aromaticity, while the carboxamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxamide group and the nonpolar aromatic rings .Applications De Recherche Scientifique
1. Application in High-Performance Polymeric Materials
N-(4-((4-(p-tolyl)phthalazin-1-yl)oxy)phenyl)thiophene-2-carboxamide, as part of the cyano-terminated poly(phthalazinone ether amide) family, has potential use in high-performance polymeric materials. These polymers exhibit excellent thermal stability and are suitable for use in conditions requiring high resistance to heat. The cured samples of these polymers become insoluble in common organic solvents, indicating their robustness in various chemical environments (Yu et al., 2009).
2. Solubility and Thermal Properties in Polymer Synthesis
The compound forms part of a class of soluble aromatic polyamides, which have inherent viscosities and are soluble in polar aprotic solvents like DMAc and NMP. These polymers demonstrate excellent thermal properties, with glass transition temperatures (Tg) above 280°C. This characteristic makes them suitable for applications requiring materials that maintain structural integrity at high temperatures (Zhang, 2002).
3. Role in Antimicrobial Agents
This compound derivatives have been studied for their potential as antimicrobial agents. These compounds have been tested against various bacteria and fungi, indicating their potential use in medical and pharmaceutical applications (Desai, Dodiya, & Shihora, 2011).
4. Incorporation in Polyvinyl Alcohol for Anticancer Applications
This compound is involved in the synthesis of new phthalimides compounds, which have been tested for antibacterial and anticancer activities. The modified polyvinyl alcohol containing these compounds shows potential as an anticancer agent, highlighting its role in the development of new therapeutic materials (Samir, Saeed, & Matty, 2018).
5. Synthesis of Aromatic Polyamides
The compound plays a significant role in the synthesis of aromatic polyamides containing phthalazinone moiety. These polyamides are amorphous, soluble in many organic solvents, and can be cast into transparent films with good mechanical properties. They exhibit high thermal stability and are essentially colorless, making them useful in various industrial applications (Tan et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[4-(4-methylphenyl)phthalazin-1-yl]oxyphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2S/c1-17-8-10-18(11-9-17)24-21-5-2-3-6-22(21)26(29-28-24)31-20-14-12-19(13-15-20)27-25(30)23-7-4-16-32-23/h2-16H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXIKFWVHATRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)NC(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide](/img/structure/B2651801.png)
![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2651802.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2651807.png)





![5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol](/img/structure/B2651816.png)
![1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2651818.png)
![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)
![N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2651820.png)